

Navigating Compliance: Consequences of Violating the Executive Order on Biological Research

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A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides answers to frequently asked questions regarding the ramifications of non-compliance with the Executive Order (EO) on Improving the Safety and Security of Biological Research. Understanding these consequences is crucial for ensuring uninterrupted research and funding.

Frequently Asked Questions (FAQs)

Q1: What is the primary focus of the Executive Order on Biological Research?

A1: The Executive Order aims to increase oversight and accountability for biological research, particularly "dangerous gain-of-function research". This type of research involves altering an organism in a way that enhances its functions, such as transmissibility or virulence.[1] The EO restricts federal funding for such research, especially when conducted by foreign entities in countries of concern or those lacking sufficient oversight.[1]

Q2: What are the immediate consequences for a grant recipient found in violation of the EO?

A2: A grant recipient found to be in violation of the executive order or its associated regulations may face the immediate revocation of their ongoing federal funding.[1][2][3] This applies not only to the individual researcher but can also extend to their employer or institution.[2][4][5]



Q3: Are there long-term penalties for non-compliance?

A3: Yes. In addition to the immediate loss of funding, individuals, employers, or institutions found in violation may be declared ineligible for federal life-sciences grant funds for a period of up to five years.[1][2][3][4]

Q4: How does the EO affect research collaborations, particularly with foreign institutions?

A4: The Executive Order explicitly requires recipients of federal funding to certify that they do not operate, participate in, or fund any "dangerous gain-of-function research" or other high-risk life-science research in foreign countries that could pose a significant societal or national security risk.[2][3][4][5] This includes countries that do not have oversight standards comparable to those of the United States.[1][3][5]

Q5: What is the institution's responsibility in ensuring compliance?

A5: A violation by a grant recipient can be considered a violation by their employer or institution.[2][4][5] Therefore, institutions are responsible for ensuring their researchers are aware of and compliant with the EO's requirements. This includes implementing internal oversight and reporting mechanisms.

Q6: Are there reporting requirements associated with this Executive Order?

A6: The Director of the Office of Science and Technology Policy (OSTP) is tasked with developing a reporting mechanism for federally funded research institutions to report dangerous gain-of-function research.[2][4] This reporting is intended to be publicly available to the maximum extent possible without compromising national security or intellectual property.[3] [5]

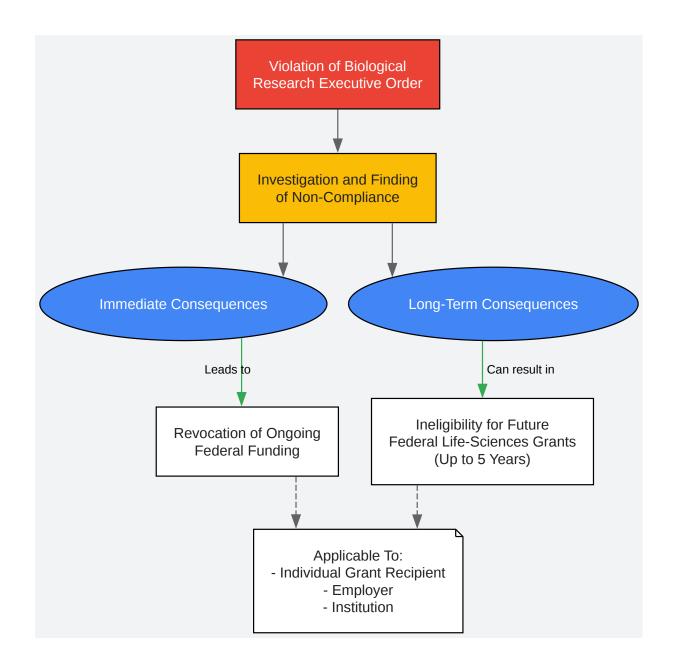
Summary of Penalties for Non-Compliance



Consequence	Description	Duration	Applicable To
Funding Revocation	Immediate termination of ongoing federal funding for the research in question.	Immediate and ongoing for the specific grant	Individual Grant Recipient, Employer, Institution
Ineligibility for Future Funding	Prohibition from receiving federal lifesciences grant funds.	Up to 5 years	Individual Grant Recipient, Employer, Institution

Logical Flow of Non-Compliance Consequences





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Caption: Logical workflow of non-compliance with the Biological Research EO.

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